3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

medicinal chemistry regiochemistry building block

3-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic acid is a heterocyclic building block featuring a 3-aminopyrazole ring connected to a meta-substituted benzoic acid via a methylene linker. Its molecular formula is C11H11N3O2, with a molecular weight of 217.22 g/mol and a computed XLogP3-AA of 1.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 1003013-01-1
Cat. No. B2629637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid
CAS1003013-01-1
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)CN2C=CC(=N2)N
InChIInChI=1S/C11H11N3O2/c12-10-4-5-14(13-10)7-8-2-1-3-9(6-8)11(15)16/h1-6H,7H2,(H2,12,13)(H,15,16)
InChIKeyUOJRNNDCMGKICB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 1003013-01-1): Core Structural and Physicochemical Profile


3-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic acid is a heterocyclic building block featuring a 3-aminopyrazole ring connected to a meta-substituted benzoic acid via a methylene linker [1]. Its molecular formula is C11H11N3O2, with a molecular weight of 217.22 g/mol and a computed XLogP3-AA of 1 [1]. The compound provides two hydrogen bond donors and four hydrogen bond acceptors, with three rotatable bonds, making it a versatile intermediate for medicinal chemistry and chemical biology applications [1]. It is listed in multiple patent families, including WO2008012227A2 and US7935699B2, indicating its relevance in pharmaceutical research [2].

Why Generic Substitution of 3-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic acid Fails: The Consequence of Subtle Structural Shifts


Seemingly minor structural modifications within the aminopyrazole-benzoic acid family produce distinct physicochemical and functional profiles that preclude simple interchange. Moving the methylene bridge from the meta (3-) position to the para (4-) position alters the spatial orientation of the carboxylic acid, directly impacting molecular recognition events and synthetic derivatization routes [1]. Similarly, removing the 3-amino group on the pyrazole ring eliminates a critical hydrogen bond donor/acceptor, altering solubility, logP, and target engagement potential [1]. The quantitative evidence below demonstrates that these differences are measurable and consequential for scientific selection.

3-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic acid (1003013-01-1): Quantitative Differentiation Evidence Against Closest Analogs


Meta-Substitution vs. Para-Isomer: Regiochemical Impact on Molecular Shape

The target compound's meta-substitution pattern on the benzoic acid ring directly differentiates it from its para-substituted analog, 4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 1006348-84-0). The InChIKey for the target is UOJRNNDCMGKICB-UHFFFAOYSA-N, while the para-isomer has the distinct InChIKey FPDZTNPLNFJOLS-UHFFFAOYSA-N, confirming they are unique chemical entities [1]. The difference in substitution geometry affects the spatial orientation of the carboxylic acid group, which is critical for downstream amide coupling or bioconjugation reactions where molecular shape dictates binding [1].

medicinal chemistry regiochemistry building block

3-Amino Group Contribution to Hydrogen Bonding Capacity vs. Des-Amino Analog

The presence of the 3-amino group on the pyrazole ring distinguishes the target from its des-amino analog, 3-(1H-pyrazol-1-ylmethyl)benzoic acid (CAS 562803-68-3). The target compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors, while the des-amino analog has only 1 donor and 3 acceptors [1]. This additional H-bond donor site increases the compound's potential for specific polar interactions and contributes to a lower computed XLogP3-AA (1 vs. 1.3 for the des-amino analog) [1].

hydrogen bonding drug-likeness solubility

Physicochemical Property Profile vs. 5-Amino Regioisomer

The target compound features an amino group at the 3-position of the pyrazole, while a related regioisomer, 3-(5-aminopyrazol-1-yl)benzoic acid, has the amino group at the 5-position. While computed properties such as XLogP3-AA (both ~1) and hydrogen bond donor/acceptor counts are identical between 3-amino and 5-amino pyrazole regioisomers, their distinct InChIKeys confirm unique connectivity and electron distribution [1]. Literature on aminopyrazole regioisomers demonstrates that the position of the amino group on the pyrazole ring can significantly impact reactivity in nucleophilic substitution and acylation reactions, making these regioisomers non-interchangeable as synthetic intermediates [2].

physicochemical properties amine regioisomer molecular recognition

Vendor-Supplied Purity Consistency vs. Para-Isomer Benchmark

Commercial availability data indicates that the target meta-isomer is consistently supplied at purities of 95-97% from multiple vendors including AKSci (95%) and Leyan (97%), which is statistically comparable to the para-isomer (CAS 1006348-84-0) also listed at 97% by Leyan . This parity in purity ensures that the meta-isomer does not compromise on quality for its unique regiochemical advantage, removing supply-chain concerns from the procurement decision .

purity vendor comparison quality control

Patent Context: Assignment to Specific Therapeutic Patent Families vs. Analog Silence

The target compound is explicitly indexed in at least 18 patent documents within the PubChem patent linkage system, including WO2008012227A2, US20080021032A1, EP2046755A2, and CA2657566A1 [1]. The para-isomer (CAS 1006348-84-0) and the des-amino analog (CAS 562803-68-3) do not share the same patent identifier set, suggesting distinct intellectual property positioning [1]. While the specific role of the compound within these patents is not detailed, its inclusion indicates its relevance as a key intermediate or example within these therapeutic programs.

patent landscape intellectual property drug discovery

Rotatable Bond and Flexibility Metrics Differentiate from Directly Linked 3-(5-Aminopyrazol-1-yl)benzoic acid

The methylene spacer in the target compound contributes to its conformational flexibility, as evidenced by its 3 rotatable bonds, compared to 2 rotatable bonds in 3-(5-aminopyrazol-1-yl)benzoic acid, where the pyrazole is directly attached to the benzene ring without a methylene bridge [1]. This increased flexibility can be advantageous for induced-fit binding to protein targets, although it may also carry an entropic penalty [1].

rotatable bonds molecular flexibility entropy

Optimized Application Scenarios for 3-[(3-Amino-1H-pyrazol-1-yl)methyl]benzoic acid (1003013-01-1)


Fragment-Based Drug Discovery Requiring a Meta-Directed Carboxylic Acid Vector

In fragment-based screening, the spatial orientation of the carboxylic acid is critical for amide coupling to a core scaffold. The meta-substitution of the target compound offers a distinct exit vector (~120° from the para analog) that can fill a different pocket in the target protein. This compound is therefore the correct choice when the fragment library design requires a meta-benzoic acid aminopyrazole building block. [1]

Synthesis of Kinase Inhibitor Intermediates Referenced in Patent Literature

The compound's linkage to patent families such as WO2008012227A2 and US20080021032A1 indicates its utility in the synthesis of pyrazole-based kinase inhibitors. For industrial research groups building on these patent disclosures, using the exact CAS-numbered compound ensures fidelity to the published synthetic routes and avoids introducing untested structural variables. [1]

Design of PROTAC Linkers Requiring Increased Rotatable Bond Flexibility

The methylene spacer providing three rotatable bonds makes this compound a more flexible alternative to directly-linked aminopyrazole benzoic acids. This feature is beneficial when designing PROTAC (Proteolysis Targeting Chimera) molecules where linker flexibility can optimize ternary complex formation between the target protein and E3 ligase. The target compound outperforms the rigid 2-rotatable-bond analog on this metric. [1]

Structure-Activity Relationship (SAR) Studies Exploring Hydrogen Bonding Contributions

The 3-amino group provides an additional hydrogen bond donor compared to the des-amino analog (2 HBD vs. 1 HBD). This makes the target compound a preferred control in SAR studies where the contribution of this specific amino group to binding affinity or solubility is under investigation. The quantified difference in computed logP (Δ = -0.3) also allows for accurate interpretation of lipophilicity-driven effects. [1]

Quote Request

Request a Quote for 3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.